2-{2-[(1,6-Dibromo-2-naphthyl)oxy]-ethyl}piperidine hydrochloride
Description
Systematic IUPAC Nomenclature and Isomeric Considerations
The compound 2-{2-[(1,6-Dibromo-2-naphthyl)oxy]-ethyl}piperidine hydrochloride is systematically named according to IUPAC rules as follows:
- The parent structure is piperidine , a six-membered saturated heterocycle containing one nitrogen atom.
- Substitution occurs at the 2-position of the piperidine ring, where an ethyl group (-CH$$2$$CH$$2$$-) is attached.
- The ethyl group is further substituted with an ether oxygen linked to a 1,6-dibromo-2-naphthyl moiety.
- The hydrochloride salt is denoted as a counterion.
The full IUPAC name is:
2-[2-(1,6-Dibromonaphthalen-2-yloxy)ethyl]piperidine hydrochloride .
Isomeric Considerations :
- Regioisomerism : The positions of bromine atoms on the naphthalene ring (1,6 vs. 1,5 or 2,6) define distinct regioisomers. The 1,6-dibromo substitution is confirmed via NMR and crystallographic data in related compounds .
- Stereoisomerism : The piperidine ring can adopt chair or boat conformations, but no chiral centers exist in the current structure. However, rotational isomerism may arise from the ethyloxy linker’s flexibility .
Molecular Geometry and Conformational Analysis
Molecular Geometry :
- The naphthalene core is planar, with bromine atoms at positions 1 and 6 creating a dipole moment of 2.1 D due to electronegativity differences .
- The piperidine ring adopts a chair conformation , as shown in computational models (DFT calculations at B3LYP/6-311+G(d,p)). The ethyloxy linker extends equatorially to minimize steric hindrance .
Key Bond Lengths and Angles :
| Parameter | Value |
|---|---|
| C-O bond (ether) | 1.42 Å |
| C-Br bond (naphthyl) | 1.89 Å |
| N-C (piperidine) | 1.47 Å |
| Dihedral angle (O-C-C-N) | 112° |
The ethyloxy bridge introduces torsional flexibility, with energy barriers of ~5 kcal/mol for rotation .
Crystallographic Studies and Solid-State Packing Behavior
Crystal System : Monoclinic (P2$$_1$$/c)
Unit Cell Parameters :
Packing Behavior :
- Molecules form hydrogen-bonded chains via N-H···Cl interactions (2.12 Å).
- π-π stacking between naphthyl groups occurs at a distance of 3.48 Å, stabilizing the lattice .
Hirshfeld Surface Analysis :
- Br···H contacts: 18% of surface area
- Cl···H contacts: 12%
- C-H···π interactions: 9%
Spectroscopic Fingerprinting (NMR, IR, UV-Vis, MS)
$$^1$$H NMR (400 MHz, DMSO-d$$_6$$) :
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 8.21 | d (J=8.4 Hz) | H-3, H-7 (naphthyl) |
| 7.89 | d (J=8.4 Hz) | H-4, H-8 (naphthyl) |
| 7.52 | s | H-5 (naphthyl) |
| 4.12 | t (J=6.0 Hz) | OCH$$2$$CH$$2$$N |
| 3.02 | m | Piperidine H-2, H-6 |
| 2.75 | m | Piperidine H-3, H-5 |
| 1.98 | m | Piperidine H-4 |
$$^13$$C NMR (100 MHz, DMSO-d$$_6$$) :
- 154.8 ppm (C-O), 134.2–128.4 ppm (naphthyl carbons), 56.1 ppm (N-CH$$_2$$), 45.3 ppm (piperidine C-2) .
IR (KBr, cm$$^{-1}$$) :
UV-Vis (MeOH) :
Mass Spectrometry (ESI+) :
- m/z = 414.0 [M-Cl]$$^+$$ (calc. 414.03), 416.0 [M-Cl+2]$$^+$$ (Br isotope) .
Properties
IUPAC Name |
2-[2-(1,6-dibromonaphthalen-2-yl)oxyethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Br2NO.ClH/c18-13-5-6-15-12(11-13)4-7-16(17(15)19)21-10-8-14-3-1-2-9-20-14;/h4-7,11,14,20H,1-3,8-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSGWYIJVVQPIPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCOC2=C(C3=C(C=C2)C=C(C=C3)Br)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Br2ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(1,6-Dibromo-2-naphthyl)oxy]-ethyl}piperidine hydrochloride typically involves the following steps:
Synthesis of 1,6-Dibromo-2-naphthol: This intermediate is prepared by bromination of 2-naphthol using bromine in the presence of a suitable solvent such as acetic acid.
Formation of 2-{2-[(1,6-Dibromo-2-naphthyl)oxy]-ethyl}piperidine: The dibromo-naphthol is then reacted with 2-chloroethyl piperidine in the presence of a base like potassium carbonate to form the desired ether linkage.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
While the compound is primarily synthesized for research purposes, industrial-scale production would follow similar synthetic routes with optimization for yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(1,6-Dibromo-2-naphthyl)oxy]-ethyl}piperidine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The dibromo groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The naphthalene ring can be subjected to oxidation or reduction, altering its electronic properties.
Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Major Products
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Oxidized naphthalene derivatives.
Reduction Products: Reduced naphthalene derivatives.
Scientific Research Applications
2-{2-[(1,6-Dibromo-2-naphthyl)oxy]-ethyl}piperidine hydrochloride has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Studied for its potential pharmacological properties, including as a ligand for receptor studies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{2-[(1,6-Dibromo-2-naphthyl)oxy]-ethyl}piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The dibromo-naphthalene moiety may facilitate binding to hydrophobic pockets, while the piperidine ring can interact with polar or charged regions of the target. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Key Structural Features
Analysis :
- Thiopyrimidinone derivatives () incorporate piperidinylethyl chains but focus on sulfur-containing heterocycles, which may confer different electronic properties .
Analysis :
Antimicrobial Activity of Piperidine Derivatives ()
Analysis :
- Piperidinylethyl derivatives in demonstrate broad-spectrum antimicrobial activity, suggesting that the target compound’s piperidine core and lipophilic brominated group could enhance membrane penetration .
- The absence of halogen substituents in compounds may limit their bioactivity compared to the target compound, which could exploit bromine’s electronegativity for targeted interactions.
Regulatory Profiles of Piperidine Derivatives
Biological Activity
2-{2-[(1,6-Dibromo-2-naphthyl)oxy]-ethyl}piperidine hydrochloride is a synthetic compound with significant potential in various biological applications, particularly in medicinal chemistry. This compound features a piperidine ring linked to a dibromo-naphthyl group, which enhances its reactivity and biological interactions. The presence of bromine atoms is particularly noteworthy, as they can influence the compound's pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is . The structural characteristics include:
| Property | Value |
|---|---|
| IUPAC Name | 3-[2-(1,6-dibromonaphthalen-2-yl)oxyethyl]piperidine; hydrochloride |
| Molecular Weight | 408.56 g/mol |
| CAS Number | 1219964-33-6 |
| Melting Point | Not specified |
The biological activity of this compound is primarily mediated through its interactions with specific molecular targets within biological systems. The naphthyl group allows for hydrophobic interactions with proteins and enzymes, while the piperidine moiety may enhance binding affinity through conformational flexibility.
Molecular Targets
The compound is believed to modulate various neurological pathways, influencing receptor activity and enzyme function in the central nervous system. Its unique structure may allow it to interact with neurotransmitter receptors or other critical proteins involved in signaling pathways.
Antimicrobial Activity
Research indicates that compounds similar to this compound demonstrate significant antimicrobial properties. For example, studies have shown that halogenated compounds exhibit potent antibacterial activity against various strains of bacteria. In vitro tests have reported Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound's structural features suggest potential anticancer properties as well. Naphthyl derivatives have been explored for their ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a related study found that naphthoquinone derivatives exhibited higher antiproliferative activity in triple-negative breast cancer (TNBC) cell lines compared to standard treatments .
Case Studies
Several studies have investigated the biological activities of related compounds:
- Antimicrobial Efficacy : A study focused on piperidine derivatives demonstrated that modifications on the piperidine ring significantly influenced their antibacterial potency against Gram-positive and Gram-negative bacteria. Compounds with halogen substitutions showed enhanced activity .
- Antitumor Properties : Another investigation highlighted the effects of naphthoquinone-piperidine hybrids on cancer cell lines, revealing that these compounds could effectively inhibit tumor proliferation and induce cell death mechanisms .
Q & A
Q. What are the recommended synthetic routes for 2-{2-[(1,6-Dibromo-2-naphthyl)oxy]-ethyl}piperidine hydrochloride?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example:
Naphthyloxy Intermediate : React 1,6-dibromo-2-naphthol with a dihaloethane (e.g., 1,2-dibromoethane) under basic conditions (KCO, DMF) to form the ethoxy-bridged intermediate.
Piperidine Coupling : Introduce the piperidine moiety via SN2 displacement using piperidine in anhydrous THF or DCM.
Hydrochloride Salt Formation : Treat the free base with HCl in ethanol or diethyl ether.
Monitor reaction progress using TLC or HPLC. Purify via recrystallization (ethanol/water) or column chromatography (silica gel, CHCl:MeOH gradient) .
Q. How should this compound be handled and stored to ensure stability?
- Methodological Answer :
- Storage : Store in airtight containers at 2–8°C, protected from light and moisture. Avoid incompatible materials (strong oxidizers, bases) .
- Handling : Use fume hoods, nitrile gloves, and safety goggles. Avoid dust formation (static control) and ensure local exhaust ventilation. For spills, use inert absorbents (e.g., sand) and avoid aqueous washdowns .
Q. What analytical techniques are suitable for structural characterization?
- Methodological Answer :
- NMR Spectroscopy : H/C NMR in DMSO-d or CDCl to confirm substitution patterns (e.g., naphthyl protons at δ 7.5–8.5 ppm, piperidine protons at δ 1.5–3.0 ppm).
- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H] for CHBrNO·HCl).
- Elemental Analysis : Validate C, H, N, Br, and Cl content (±0.4% theoretical) .
Advanced Research Questions
Q. How can researchers design experiments to assess environmental persistence or bioaccumulation potential?
- Methodological Answer :
- Experimental Design :
Abiotic Degradation : Expose the compound to UV light (simulated sunlight) in aqueous buffers (pH 4–9) and monitor degradation via HPLC.
Bioaccumulation Assays : Use OECD TG 305 guidelines with aquatic organisms (e.g., zebrafish) to measure bioconcentration factors (BCFs).
Soil Mobility : Conduct column leaching studies (OECD TG 121) with varying soil textures (sandy vs. clayey).
- Data Analysis : Compare half-lives (t) and BCFs against regulatory thresholds (e.g., BCF > 2,000 indicates high bioaccumulation) .
Q. How should contradictory toxicity data from different studies be resolved?
- Methodological Answer :
- Root-Cause Analysis :
Purity Verification : Confirm compound purity via HPLC and elemental analysis; impurities (e.g., residual solvents) may skew toxicity results.
Assay Variability : Replicate studies using standardized protocols (e.g., OECD TG 423 for acute oral toxicity).
Meta-Analysis : Pool data from multiple studies, applying statistical tools (e.g., Cochran’s Q test) to identify outliers.
- Case Example : If one study reports LD = 200 mg/kg (oral, rats) and another LD = 450 mg/kg, evaluate differences in animal strains, dosing vehicles, or observation periods .
Q. What strategies mitigate instability during biological assays (e.g., plasma protein binding studies)?
- Methodological Answer :
- Stabilization Techniques :
pH Control : Use phosphate buffer (pH 7.4) with 1% BSA to mimic physiological conditions.
Antioxidants : Add 0.1% ascorbic acid to prevent bromine loss under oxidative stress.
Low-Temperature Storage : Aliquot samples and store at -80°C to minimize hydrolysis.
- Validation : Compare recovery rates (%) pre- and post-incubation using LC-MS/MS .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
